2-(benzylsulfanyl)-N-(5-bromopyridin-2-yl)benzamide
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Overview
Description
2-(benzylsulfanyl)-N-(5-bromopyridin-2-yl)benzamide is an organic compound that features a benzylsulfanyl group attached to a benzamide backbone, with a bromopyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(5-bromopyridin-2-yl)benzamide typically involves the following steps:
Formation of Benzylsulfanyl Intermediate: The initial step involves the synthesis of a benzylsulfanyl intermediate. This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzyl mercaptan.
Coupling with Benzamide: The benzyl mercaptan is then coupled with benzamide under basic conditions to form the benzylsulfanylbenzamide intermediate.
Bromopyridinyl Substitution: The final step involves the introduction of the 5-bromopyridin-2-yl group. This can be achieved through a nucleophilic substitution reaction using 5-bromopyridin-2-amine and the benzylsulfanylbenzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(5-bromopyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromopyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-(5-bromopyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(5-bromopyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The bromopyridinyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-N-(5-chloropyridin-2-yl)benzamide
- 2-(benzylsulfanyl)-N-(5-fluoropyridin-2-yl)benzamide
- 2-(benzylsulfanyl)-N-(5-iodopyridin-2-yl)benzamide
Uniqueness
2-(benzylsulfanyl)-N-(5-bromopyridin-2-yl)benzamide is unique due to the presence of the bromopyridinyl group, which can impart distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. This can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(5-bromopyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2OS/c20-15-10-11-18(21-12-15)22-19(23)16-8-4-5-9-17(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPYTLYSVYNPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=NC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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